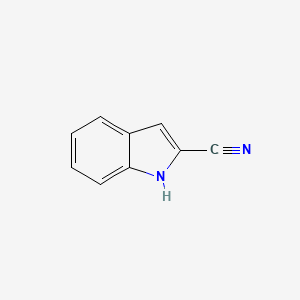
1H-indole-2-carbonitrile
Overview
Description
1H-Indole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C9H6N2. It is a derivative of indole, which is a significant structural motif in many natural products and pharmaceuticals. The indole nucleus is known for its aromaticity and biological activity, making this compound an important compound in various fields of research and industry .
Mechanism of Action
Target of Action
1H-Indole-2-carbonitrile is a derivative of indole, a key building block in drugs, natural products, pharmaceuticals, alkaloids, and agrochemicals . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known for their wide-ranging biological activities, suggesting that they interact with their targets in a manner that triggers various biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known for their wide-ranging biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the compound should be handled with appropriate protective equipment due to its potential irritant effects on the eyes, skin, and respiratory tract . It should also be used in a well-ventilated area .
Preparation Methods
1H-Indole-2-carbonitrile can be synthesized through several methods, including:
Cross-Coupling Reactions: This method involves the reaction of compounds such as 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles.
Palladium-Catalyzed Reactions: The Larock indole synthesis and Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reactions are utilized to form highly functionalized indole units.
Chemical Reactions Analysis
1H-Indole-2-carbonitrile undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the aromatic nature of the indole nucleus, electrophilic substitution reactions occur readily.
Cross-Coupling Reactions: As mentioned earlier, cross-coupling reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck are used to synthesize polysubstituted indole-2-carbonitriles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the indole nucleus, leading to various derivatives with different biological activities.
Scientific Research Applications
1H-Indole-2-carbonitrile has a wide range of scientific research applications, including:
Pharmaceuticals: It serves as a key building block in the synthesis of drugs and natural products with potent biological activities.
Biological Research: The compound is used to study various biological processes due to its ability to bind with high affinity to multiple receptors.
Chemical Synthesis: It is an effective precursor for the synthesis of various indole-fused polycycles and substituted 2-cyanoindoles.
Comparison with Similar Compounds
1H-Indole-2-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical properties and biological activities. Similar compounds include:
2-Cyanoindole: Another indole derivative with a nitrile group, used in similar applications.
1H-Indole-3-carbaldehyde: A derivative with an aldehyde group, used in different synthetic and biological applications.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit potent antiviral activities.
Properties
IUPAC Name |
1H-indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTITARLOCZPDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396409 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36193-65-4 | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

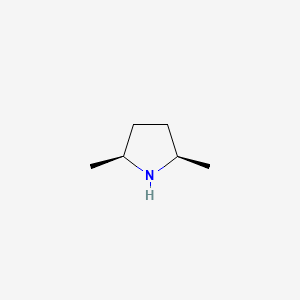
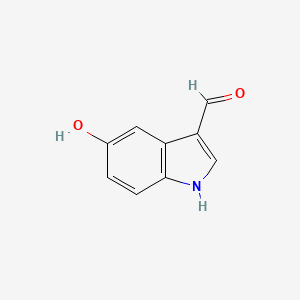
![1-[3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B1309161.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)
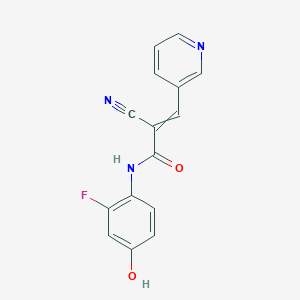

![ethyl N-{2-cyano-3-[(5-iodo-2-pyridinyl)amino]acryloyl}carbamate](/img/structure/B1309172.png)
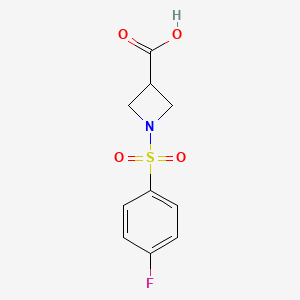
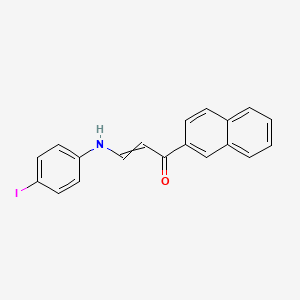


![Ethyl 2-[2-[2-(2,4-dichlorophenyl)ethenyl]benzimidazol-1-yl]acetate](/img/structure/B1309196.png)
